molecular formula C11H12N2O2Te B8346132 5-(beta[Phenyl telluro]ethyl)hydantoin

5-(beta[Phenyl telluro]ethyl)hydantoin

Cat. No.: B8346132
M. Wt: 331.8 g/mol
InChI Key: SDFOBIUWECHZEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(β-[Phenyl Telluro]ethyl)hydantoin is a tellurium-containing hydantoin derivative synthesized via a multi-step process involving sodium borohydride reduction of [¹²³mTe]diphenyl ditelluride and subsequent reaction with 5-(β-bromoethyl)hydantoin (). Its structure features a phenyl telluroethyl substituent at the 5-position of the hydantoin ring, distinguishing it from conventional hydantoins.

Properties

Molecular Formula

C11H12N2O2Te

Molecular Weight

331.8 g/mol

IUPAC Name

5-(2-phenyltellanylethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C11H12N2O2Te/c14-10-9(12-11(15)13-10)6-7-16-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,13,14,15)

InChI Key

SDFOBIUWECHZEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Te]CCC2C(=O)NC(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The tellurium analog requires specialized reagents (e.g., ditellurides) and redox conditions, unlike sulfur or carbon-based analogs .
  • Steric bulk and polarizability of the phenyl telluro group may hinder cyclization or deamination reactions observed in dialkylaminomethyl hydantoins (e.g., 5-methylenehydantoin formation in ).

Physicochemical Properties

Compound Solubility Melting Point (°C) Solvatochromic Behavior
5-(β-[Phenyl Telluro]ethyl)hydantoin Not reported (likely low aqueous solubility due to Te) Expected strong solvent interactions due to polarizable Te
5,5-Dimethylhydantoin Soluble in water, ethanol, ether Dominated by non-specific solvent effects
5-Methyl-5-(4-substituted phenyl)hydantoin Varies with substituent 199–201 (5-methyl-5-phenyl) Correlates with anticonvulsant activity via specific solvent interactions
Phenytoin Poor aqueous solubility 295–298

Key Observations :

  • Tellurium’s metalloid nature may enhance non-covalent interactions (e.g., van der Waals, dipole-dipole) in solvents, altering pharmacokinetics compared to phenyl or methyl analogs .
  • Lack of anticonvulsant activity in hydantoins with non-aromatic 5-substituents (e.g., methylthioethyl in ) contrasts with phenytoin’s efficacy .

Key Observations :

  • The tellurium compound’s bioactivity remains unexplored, but structural analogs suggest that bulky 5-substituents (e.g., diaryl, heteroarylmethylene) enhance target selectivity (e.g., COX-2 in ; GSK-3β in ).
  • Tellurium’s electrophilicity might confer unique binding modes unavailable to sulfur or oxygen analogs.

Preparation Methods

Nucleophilic Substitution via Tellurol Intermediate

The primary method for synthesizing 5-(β-[phenyl telluro]ethyl)hydantoin involves a two-step process starting from diphenyl ditelluride and 5-(β-bromoethyl)hydantoin (Figure 1). This approach is detailed in isotopic labeling studies for radiopharmaceutical applications.

Step 1: Reduction of Diphenyl Ditelluride

Diphenyl ditelluride ([123mTe]Ph₂Te₂) is reduced using sodium borohydride (NaBH₄) in methanol to generate phenyltellurol ([123mTe]PhTeH):

Ph2Te2+NaBH42PhTeH+NaB(OH)3\text{Ph}2\text{Te}2 + \text{NaBH}4 \rightarrow 2 \text{PhTeH} + \text{NaB(OH)}3

Conditions : Methanol solvent, room temperature, inert atmosphere.

Step 2: Alkylation with 5-(β-Bromoethyl)hydantoin

Phenyltellurol reacts with 5-(β-bromoethyl)hydantoin via nucleophilic substitution:

PhTeH+BrCH2CH2-HydantoinPhTeCH2CH2-Hydantoin+HBr\text{PhTeH} + \text{BrCH}2\text{CH}2\text{-Hydantoin} \rightarrow \text{PhTeCH}2\text{CH}2\text{-Hydantoin} + \text{HBr}

Optimization :

  • Solvent : Methanol or ethanol.

  • Temperature : Reflux (60–80°C) for 4–6 hours.

  • Yield : ~65–75% after purification by recrystallization.

Alternative Pathways

While less common, alternative methods include:

  • Tellurium-Halogen Exchange : Using organotellurium reagents (e.g., PhTeLi) with halogenated hydantoins.

  • Radical Addition : Limited to specific substrates due to side reactions.

Reaction Mechanism and Key Parameters

The synthesis hinges on the nucleophilic attack of phenyltellurol on the β-carbon of the bromoethyl side chain. Critical factors include:

ParameterOptimal RangeImpact on Yield
Solvent PolarityMethanol > EthanolHigher polarity improves Te–C bond formation
Reaction Temperature60–80°CAccelerates substitution without decomposition
Molar Ratio (PhTeH:Substrate)1.2:1Excess PhTeH minimizes unreacted bromide
Purification MethodRecrystallization (EtOH/H₂O)Removes unreacted PhTeH and salts

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 500 MHz):

    • δ 7.14 ppm (s, 1H, indole-H2, J = 181 Hz due to ¹³C coupling).

    • δ 2.94 ppm (t, 2H, CH₂-Te, J = 129 Hz).

  • ¹²³mTe NMR : Confirms tellurium incorporation (chemical shift ~500 ppm).

Mass Spectrometry

  • CI-MS : Molecular ion peak at m/z 365 ([M+H]⁺).

Applications and Derivatives

  • Radiopharmaceutical Imaging : The ¹²³mTe-labeled derivative is used for pancreatic imaging due to tellurium’s gamma-emitting properties.

  • Precursor to Amino Acids : Hydrolysis yields telluro-containing α-amino acids for metabolic studies.

Challenges and Limitations

  • Tellurium Toxicity : Requires strict handling protocols.

  • Isotopic Purity : ¹²³mTe labeling demands specialized facilities.

  • Side Products : Competing elimination reactions may form vinyl tellurides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.